molecular formula C27H27N3O4S B3016986 N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-67-9

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3016986
CAS No.: 901242-67-9
M. Wt: 489.59
InChI Key: XDYNQGUBBHUPGD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a central 1H-imidazole core substituted with 4-methoxyphenyl (C₆H₄-4-OCH₃) and 4-methylphenyl (C₆H₄-4-CH₃) groups. The imidazole is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenyl (C₆H₃-3,4-(OCH₃)₂) group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-17-5-7-19(8-6-17)26-29-25(18-9-12-21(32-2)13-10-18)27(30-26)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNQGUBBHUPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C25H26N2O5S
  • Molecular Weight : 466.6 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts.
  • Introduction of Functional Groups : Employing specific reagents to add methoxy and sulfanyl groups.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain the final product.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, altering their signaling pathways.
  • Cellular Pathways Modulation : It can affect pathways related to inflammation, apoptosis, and cell growth.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related imidazole derivatives. For instance, certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential applications in treating tuberculosis.

Anti-inflammatory Effects

Imidazole derivatives similar to this compound have shown promising anti-inflammatory activity. Compounds were tested for their ability to reduce inflammation in vivo, with some achieving up to 58% inhibition in inflammatory responses while exhibiting minimal gastrointestinal irritation .

Cytotoxicity Studies

Cytotoxicity evaluations on human embryonic kidney (HEK-293) cells indicated that several derivatives were non-toxic at therapeutic concentrations, highlighting their safety profile for further development .

Data Summary

Activity Type IC50/Effectiveness Reference
Anti-tubercular1.35 - 2.18 μM
Anti-inflammatory49.58 - 58.02% inhibition
Cytotoxicity (HEK-293)Non-toxic

Case Studies

  • Anti-tubercular Activity :
    A series of substituted imidazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most potent compounds displayed low IC50 values and favorable safety profiles.
  • Dual Action Compounds :
    Studies on dual-action compounds have revealed that certain derivatives exhibit both anti-inflammatory and antifungal properties, making them candidates for treating multiple conditions simultaneously .

Comparison with Similar Compounds

Benzo[d]imidazole Carboxamide ()

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a dimethoxyphenyl and methoxyphenyl substitution pattern but differs in its core structure (benzo[d]imidazole vs. imidazole) and functional groups (carboxamide vs. sulfanyl acetamide). The benzo[d]imidazole core increases aromaticity and planarity, which may enhance π-π stacking interactions in biological systems.

Fluorophenyl-Substituted Imidazole ()

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate features a sulfinyl (-SO-) group instead of sulfanyl (-S-), altering electronic properties (higher polarity) and oxidation state. The fluorophenyl substituent’s electron-withdrawing nature contrasts with the target compound’s methoxy groups, which are electron-donating. This difference could influence target selectivity, particularly in enzymes sensitive to electronic effects .

Analogues with Varied Imidazole Substituents ()

N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide differs in the positions of methoxy (3-methoxyphenyl vs. 4-methoxyphenyl) and phenyl (vs. 4-methylphenyl) groups on the imidazole. The 3-methoxy substitution may disrupt hydrogen bonding compared to the para-substituted analogue, while the phenyl group increases hydrophobicity relative to the 4-methylphenyl group .

Sulfanyl Acetamide Derivatives with Heterocyclic Cores

Thiadiazole-Based Analogues ()

N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide replaces the imidazole with a 1,2,4-thiadiazole ring. The 4-fluorophenyl group may enhance blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group .

Aminophenyl Sulfanyl Acetamide ()

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks the imidazole core but retains the sulfanyl acetamide motif. The aminophenyl group introduces a basic nitrogen, which could facilitate protonation at physiological pH, altering solubility and membrane permeability. This compound’s simpler structure may limit target specificity compared to the imidazole-containing analogue .

Key Physicochemical and Pharmacological Comparisons

Property/Compound Target Compound Benzo[d]imidazole () Fluorophenyl Imidazole () Thiadiazole ()
Core Structure Imidazole Benzo[d]imidazole Imidazole Thiadiazole
Key Substituents 4-MeOPh, 4-MePh, 3,4-diMeOPh 3,4-diMeOPh, 4-MeOPh, propyl 4-FPh, MeSO 4-FPh, MeS-
Molecular Weight (g/mol) ~509 (estimated) ~449 (reported) ~437 (estimated) ~342 (reported)
Solubility (LogP) Moderate (~3.5, predicted) Low (~4.2, predicted) Moderate (~2.8, predicted) High (~2.1, predicted)
Bioactivity (Hypothetical) Enzyme inhibition (e.g., kinase) Anticandidate: DNA intercalation Anticancer (kinase inhibition) Antimicrobial

*Note: LogP values are predicted using fragment-based methods.

Research Findings and Implications

  • Substituent Positioning : Para-substituted methoxy groups () optimize steric alignment for target engagement compared to meta-substituted variants .

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